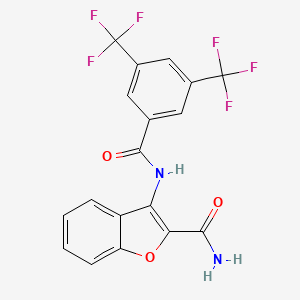

3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

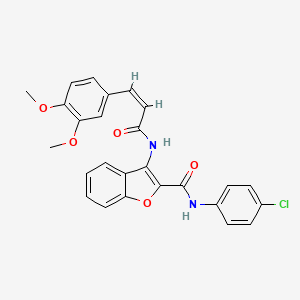

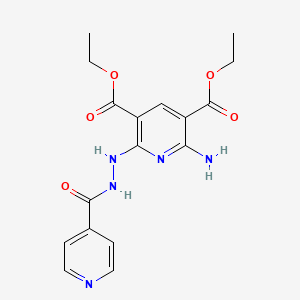

“3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C18H10F6N2O3. It is related to the “3,5-Bis(trifluoromethyl)benzamide” family, which has the molecular formula C9H5F6NO .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis, characterization, molecular modeling, and biological evaluation of eight 3,5-bis(trifluoromethyl)benzylamino benzamides were carried out . The synthesized molecules were characterized using H-NMR, C-NMR, IR, and HR-MS .

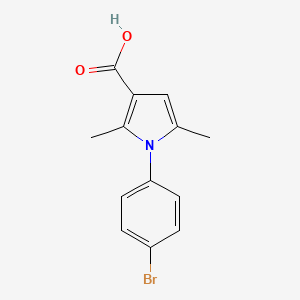

Molecular Structure Analysis

The molecular structure of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be analyzed based on its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has been structurally characterized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide” can be inferred from its molecular formula C18H10F6N2O3. It is related to “3,5-Bis(trifluoromethyl)benzamide”, which has a molecular weight of 257.13 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation

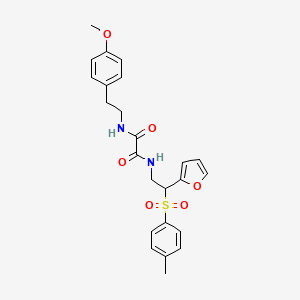

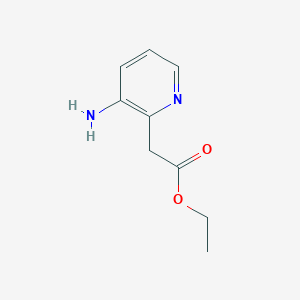

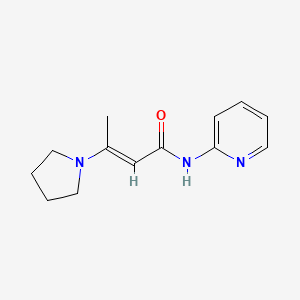

- Synthesis of Benzofuran Carboxamide Derivatives : A study detailed the synthesis of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, showing promise as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

- Antimicrobial Properties : Another study synthesized benzofuran-2-yl-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds showed excellent yields and were screened for their in vitro antibacterial activity against pathogens such as S. aureus and E. coli, highlighting the antimicrobial potential of benzofuran derivatives (Idrees et al., 2020).

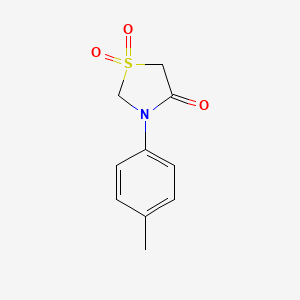

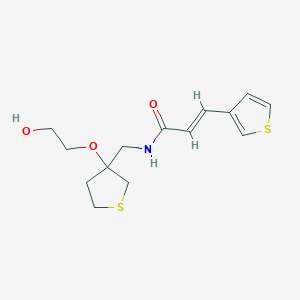

Organogelation Properties

- Organogelator Applications : Research on a highly fluorinated bis-benzamide demonstrated its ability to gelate isopropanol and perfluorotributylamine at low concentrations. This highlights the compound's utility in forming thixotropic gels, potentially useful in various technological applications (Loiseau et al., 2002).

Antagonistic Activity and Material Science

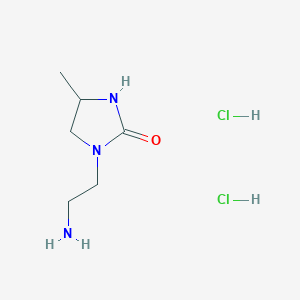

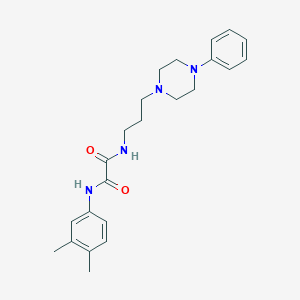

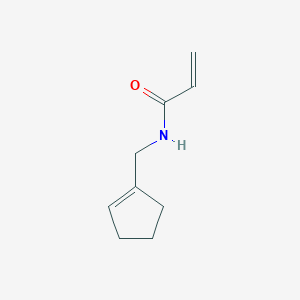

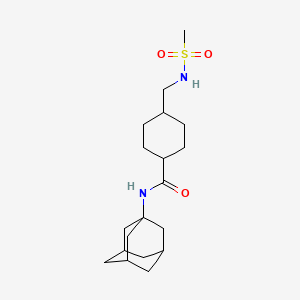

NK1-Receptor Antagonists : A study on axially chiral N-benzylcarboxamide derivatives of bicyclic compounds found significant NK1-antagonistic activity. These findings contribute to the development of new therapeutic agents targeting the NK1 receptor, with implications for treating various disorders (Ishichi, Ikeura, & Natsugari, 2004).

Organic Electronics : The synthesis and characterization of semifluorinated aromatic polyamides highlighted their solubility, thermal stability, and mechanical properties. These materials' unique properties make them suitable for advanced technological applications, such as in organic electronics (Bera et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is related to the suppression of the shuttle effect of polysulfides in lithium-sulfur (Li–S) batteries . This compound plays a significant role in improving the performance of these batteries .

Mode of Action

3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide: interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which leads to improved capacity and cyclic stability of Li–S batteries .

Biochemical Pathways

The biochemical pathway affected by 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves the suppression of the shuttle effect of polysulfides . The downstream effects include improved capacity and cyclic stability of Li–S batteries .

Result of Action

The molecular and cellular effects of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide ’s action result in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . Specifically, cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .

properties

IUPAC Name |

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N2O3/c19-17(20,21)9-5-8(6-10(7-9)18(22,23)24)16(28)26-13-11-3-1-2-4-12(11)29-14(13)15(25)27/h1-7H,(H2,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFUDZQPYEFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)